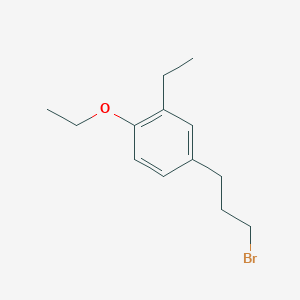
N-benzyl-9H-carbazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-9H-carbazol-3-amine is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability . These properties make them suitable for a wide range of applications, including optoelectronics, photovoltaics, and electroluminescent devices .
Méthodes De Préparation
The synthesis of N-benzyl-9H-carbazol-3-amine typically involves the functionalization of carbazole at the nitrogen atom. One common method is the N-alkylation of carbazole with benzyl halides under basic conditions . The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
N-benzyl-9H-carbazol-3-amine can undergo various chemical reactions, including:
Applications De Recherche Scientifique
N-benzyl-9H-carbazol-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-benzyl-9H-carbazol-3-amine involves its ability to interact with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets . In optoelectronic applications, its good hole-transport ability is crucial for its performance in devices like OLEDs .
Comparaison Avec Des Composés Similaires
N-benzyl-9H-carbazol-3-amine can be compared with other carbazole derivatives such as:
9-ethylcarbazol-3-amine: Similar in structure but with an ethyl group instead of a benzyl group, affecting its solubility and reactivity.
N-benzyl-4-(9H-carbazol-9-yl)aniline: Another derivative with different substitution patterns, leading to variations in its electronic properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Propriétés
Numéro CAS |
101868-79-5 |
|---|---|
Formule moléculaire |
C19H16N2 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
N-benzyl-9H-carbazol-3-amine |
InChI |
InChI=1S/C19H16N2/c1-2-6-14(7-3-1)13-20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21-19/h1-12,20-21H,13H2 |
Clé InChI |
LFIMITGQRZRBBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC3=C(C=C2)NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2S)-2-[3-(2,6-diethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-3,3-dimethylbutan-1-ol](/img/structure/B14068703.png)



